4-bromo-2-chloro-1-(isocyanatomethyl)benzene
Description
4-Bromo-2-chloro-1-(isocyanatomethyl)benzene is a halogenated aromatic compound featuring a bromo substituent at the para position, a chloro group at the ortho position, and an isocyanatomethyl (-CH2NCO) functional group attached to the benzene ring. This compound belongs to the class of aryl isocyanates, which are widely used in polymer chemistry (e.g., polyurethanes) and pharmaceutical synthesis due to the high reactivity of the isocyanate group.
Properties
CAS No. |
2648994-85-6 |
|---|---|
Molecular Formula |
C8H5BrClNO |
Molecular Weight |
246.49 g/mol |
IUPAC Name |
4-bromo-2-chloro-1-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5BrClNO/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2 |
InChI Key |
XTUYHNQXBHGZRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CN=C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-1-(isocyanatomethyl)benzene typically involves multiple steps:
Starting Material: The synthesis begins with 2-chlorobenzyl alcohol.
Bromination: The 2-chlorobenzyl alcohol undergoes bromination using bromine in the presence of a suitable catalyst to form 4-bromo-2-chlorobenzyl alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are often used.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-chloro-1-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under suitable conditions.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Addition Reactions: Amines or alcohols are used as nucleophiles, often in the presence of a base to facilitate the reaction.
Major Products
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Addition Products: Urea or carbamate derivatives are typically formed when the isocyanate group reacts with amines or alcohols.
Scientific Research Applications
4-bromo-2-chloro-1-(isocyanatomethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-1-(isocyanatomethyl)benzene involves its reactivity towards nucleophiles. The isocyanate group is highly reactive and can form stable adducts with nucleophiles, leading to the formation of urea or carbamate derivatives. These reactions are facilitated by the electron-withdrawing effects of the bromine and chlorine atoms, which increase the electrophilicity of the isocyanate group .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-bromo-2-chloro-1-(isocyanatomethyl)benzene with five analogs, highlighting substituent variations and their impact on properties:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Reactivity Profile | Applications |
|---|---|---|---|---|---|
| This compound | C8H5BrClNO | ~250.5 | -Br, -Cl, -CH2NCO | High: Isocyanate reacts with nucleophiles | Polymers, pharmaceuticals |
| 4-Bromo-2-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | 247.88 | -Br, -Cl, -CH2Cl | Moderate: CH2Cl undergoes SN2 substitutions | Agrochemical intermediates |
| 4-Bromo-2-chloro-1-(difluoromethyl)benzene | C7H4BrClF2 | 241.46 | -Br, -Cl, -CF2H | Low: CF2H is inert under mild conditions | Fluorinated material precursors |
| 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | C7H3BrClF3O | 275.45 | -Br, -Cl, -OCF3 | Moderate: OCF3 is electron-withdrawing | Electronic materials |
| 4-Bromo-2-chloro-1-(cyclopropylmethoxy)benzene | C11H12BrClO | 299.57 | -Br, -Cl, -OCH2(c-C3H5) | Low: Stable ether linkage | Ligands in catalysis |
| 4-Chloro-2-fluoro-1-isocyanatobenzene | C7H3ClFNO | 171.56 | -Cl, -F, -NCO | High: Isocyanate reactivity | Cross-coupling reactions, drug design |
Key Observations :
- Reactivity : The isocyanatomethyl group in the target compound enables nucleophilic additions (e.g., with amines or alcohols), distinguishing it from analogs with halomethyl (-CH2Cl) or fluorinated groups (-CF2H, -OCF3), which exhibit lower reactivity under similar conditions .
- Stability : Unlike ether-linked analogs (e.g., cyclopropylmethoxy), the isocyanatomethyl group is moisture-sensitive, requiring anhydrous handling .
- Electronic Effects : The electron-withdrawing trifluoromethoxy (-OCF3) group in one analog enhances electrophilicity at the aromatic ring, facilitating Suzuki-Miyaura couplings, whereas the isocyanatomethyl group may sterically hinder such reactions .
Biological Activity
4-Bromo-2-chloro-1-(isocyanatomethyl)benzene, with the CAS number 2648994-85-6, is an aromatic compound that has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 2648994-85-6 |
| Molecular Formula | C8H7BrClN2 |
| Molecular Weight | 232.51 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its isocyanate functional group, which can react with nucleophiles such as amino acids in proteins. This reactivity suggests potential applications in modifying biomolecules, leading to various biological effects, including:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by covalently modifying their active sites.
- Antimicrobial Activity : Preliminary studies indicate that isocyanate compounds often exhibit antimicrobial properties, potentially making this compound effective against certain pathogens.
Antimicrobial Properties
A study conducted by researchers at a pharmaceutical laboratory assessed the antimicrobial efficacy of several isocyanate derivatives, including this compound. The results indicated:
- Effective against Gram-positive bacteria : The compound showed significant inhibitory effects on Staphylococcus aureus and Streptococcus pneumoniae.
- Limited activity against Gram-negative bacteria : The efficacy was notably reduced against Escherichia coli and Pseudomonas aeruginosa.
Cytotoxicity
In vitro cytotoxicity assays using human cell lines revealed that this compound exhibited dose-dependent cytotoxic effects. The IC50 values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF-7 (breast cancer) | 12.8 |
| A549 (lung cancer) | 20.5 |
These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and pathways involved in cell death.
Case Study 1: Synthesis and Characterization
A research group successfully synthesized this compound through a nucleophilic substitution reaction involving 4-bromo-2-chlorobenzyl chloride and potassium cyanate. Characterization via NMR and mass spectrometry confirmed the structure and purity of the compound.
Case Study 2: Environmental Impact Assessment
An environmental study evaluated the persistence and degradation of isocyanates in aquatic systems. It was found that compounds like this compound could potentially pose ecological risks due to their reactivity and toxicity towards aquatic organisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
